2,5-Dimethyltetradecane
Description
2,5-Dimethyltetradecane (CAS 56292-69-4) is a branched alkane with the molecular formula C₁₆H₃₄ and a molecular weight of 226.4412 g/mol . Its IUPAC Standard InChIKey is RQSUKZIRUMCUSU-UHFFFAOYSA-N, and its structure features two methyl groups at positions 2 and 5 on a tetradecane backbone.
Structure
3D Structure
Properties
CAS No. |
56292-64-9 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI Key |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentane, with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of 2,5-dimethyl-1-tetradecene using a palladium or platinum catalyst. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under extreme conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst under high pressure.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
2,5-Dimethyltetradecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the biosynthesis of natural products in certain microorganisms.
Medicine: Investigated for its potential use as a hydrophobic agent in drug delivery systems.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyltetradecane largely depends on its application. In drug delivery systems, for instance, it acts as a hydrophobic agent, facilitating the encapsulation and controlled release of hydrophobic drugs. Its molecular structure allows it to interact with lipid membranes, enhancing the permeability and absorption of the encapsulated drugs .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular data for 2,5-Dimethyltetradecane and its structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Branching Pattern |
|---|---|---|---|---|
| This compound | C₁₆H₃₄ | 226.4412 | 56292-69-4 | Methyl at C2 and C5 |
| 2,5-Dimethylhexane | C₈H₁₈ | 114.23 | 592-13-2 | Methyl at C2 and C5 |
| 2,5-Dimethylundecane | C₁₃H₂₈ | 184.3614 | 17301-22-3 | Methyl at C2 and C5 |
| Dodecane, 2,5-dimethyl- | C₁₄H₃₀ | 198.388 | 56292-65-0 | Methyl at C2 and C5 |
| 2,6,10,14-Tetramethylhexadecane | C₂₀H₄₂ | 282.55 | Not provided | Methyl at C2, C6, C10, C14 |
| 2,6,10,14-Tetramethylpentadecane | C₁₉H₄₀ | 268.53 | 1921-70-6 | Methyl at C2, C6, C10, C14 |
Key Observations :
- Branching Complexity : Compounds like 2,6,10,14-Tetramethylhexadecane (C20) and 2,6,10,14-Tetramethylpentadecane (C19) exhibit more extensive branching, which may enhance thermal stability or reduce crystallinity compared to simpler dimethyl-substituted alkanes .
Functional and Application Differences
vs. Shorter-Chain Analogs
- 2,5-Dimethylhexane (C8H₁₈) : With a shorter carbon chain, this compound has lower hydrophobicity (logP ~4.5 estimated) compared to this compound (logP ~8.5 estimated). Such differences influence solubility and suitability in solvent-based applications .
- 2,5-Dimethylundecane (C13H₂₈) : While structurally similar, its smaller size may limit its utility in lubrication or polymer formulations where longer chains are preferred .
Multi-Branched Analogs
- 2,6,10,14-Tetramethylpentadecane (C19H₄₀) : Similar to the above, but with a slightly shorter chain, it may serve as a reference standard in analytical chemistry .
Biological Activity
2,5-Dimethyltetradecane, a branched alkane with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals, agriculture, and environmental science.
- Molecular Formula :
- Molecular Weight : 226.441 g/mol
- IUPAC Name : this compound
- CAS Number : 59222-86-5
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of various alkanes, including this compound. Research indicates that certain hydrocarbons exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that aliphatic hydrocarbons can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell membranes or metabolic processes .
Antioxidant Activity
Alkanes have also been noted for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is particularly relevant in preventing cellular damage associated with various diseases .
Plant Growth Promotion
There is emerging evidence that hydrocarbons like this compound may play a role in promoting plant growth. Some studies have shown that certain aliphatic compounds can stimulate plant growth by enhancing nutrient uptake and improving stress tolerance under adverse conditions .
Study 1: Antibacterial Activity
In a controlled laboratory setting, the antibacterial activity of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for E. coli and 50 µg/mL for S. aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a scavenging activity of approximately 70% at a concentration of 200 µg/mL, indicating its potential as an antioxidant agent.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 70 |
The mechanisms through which this compound exerts its biological activities are not fully understood but may involve:
- Membrane Disruption : Hydrocarbons can integrate into microbial membranes, altering their permeability and leading to cell lysis.
- Enzyme Inhibition : Certain hydrocarbons may inhibit enzymes critical for microbial metabolism.
- Free Radical Scavenging : The presence of alkyl groups in alkanes can facilitate interactions with free radicals, neutralizing their harmful effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
